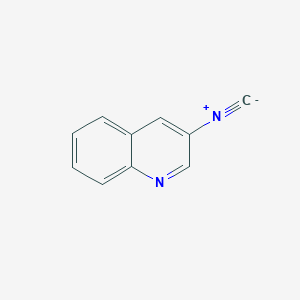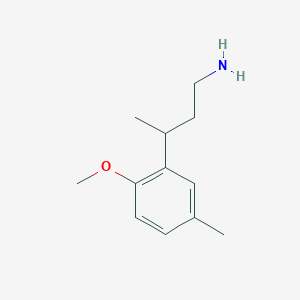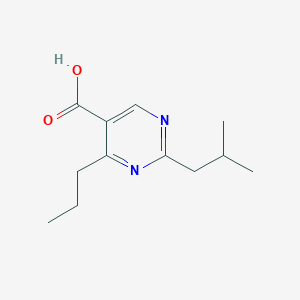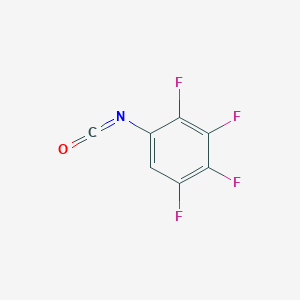
1-(1-Methyl-1h-1,2,4-triazol-5-yl)cyclohexan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(1-Methyl-1h-1,2,4-triazol-5-yl)cyclohexan-1-amine is a compound that features a cyclohexane ring attached to a 1-methyl-1H-1,2,4-triazole moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-Methyl-1h-1,2,4-triazol-5-yl)cyclohexan-1-amine typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized via a cyclization reaction involving hydrazine and an appropriate nitrile compound under acidic conditions.
Alkylation: The triazole ring is then methylated using methyl iodide in the presence of a base such as potassium carbonate.
Attachment to Cyclohexane: The final step involves the nucleophilic substitution reaction where the methylated triazole is reacted with cyclohexylamine under reflux conditions to form the desired compound.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
1-(1-Methyl-1h-1,2,4-triazol-5-yl)cyclohexan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of N-oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, which may reduce any double bonds or functional groups present.
Substitution: The amine group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
Oxidation: N-oxides of the triazole ring.
Reduction: Reduced forms of the compound, potentially with hydrogenated rings.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
1-(1-Methyl-1h-1,2,4-triazol-5-yl)cyclohexan-1-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: Investigated for its potential as a bioactive compound, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mécanisme D'action
The mechanism by which 1-(1-Methyl-1h-1,2,4-triazol-5-yl)cyclohexan-1-amine exerts its effects depends on its specific application:
Biological Activity: The compound may interact with specific enzymes or receptors, inhibiting or modulating their activity. For example, it could act as an enzyme inhibitor by binding to the active site and preventing substrate access.
Chemical Reactivity: The triazole ring can participate in various chemical reactions, acting as a nucleophile or electrophile depending on the reaction conditions.
Comparaison Avec Des Composés Similaires
1-(1-Methyl-1h-1,2,4-triazol-5-yl)cyclohexan-1-amine can be compared with other similar compounds such as:
1-(1H-1,2,4-Triazol-5-yl)cyclohexan-1-amine: Lacks the methyl group, which may affect its reactivity and biological activity.
1-(1-Methyl-1H-1,2,4-triazol-3-yl)cyclohexan-1-amine: The position of the triazole ring attachment differs, potentially altering its chemical properties and interactions.
1-(1-Methyl-1H-1,2,3-triazol-5-yl)cyclohexan-1-amine: The triazole ring has a different nitrogen arrangement, which can influence its reactivity and biological effects.
The uniqueness of this compound lies in its specific structure, which combines the stability of the cyclohexane ring with the versatile reactivity of the triazole moiety, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C9H16N4 |
|---|---|
Poids moléculaire |
180.25 g/mol |
Nom IUPAC |
1-(2-methyl-1,2,4-triazol-3-yl)cyclohexan-1-amine |
InChI |
InChI=1S/C9H16N4/c1-13-8(11-7-12-13)9(10)5-3-2-4-6-9/h7H,2-6,10H2,1H3 |
Clé InChI |
BEQCWOVWLZZPBU-UHFFFAOYSA-N |
SMILES canonique |
CN1C(=NC=N1)C2(CCCCC2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


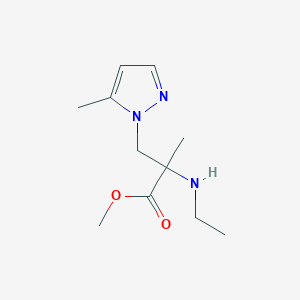
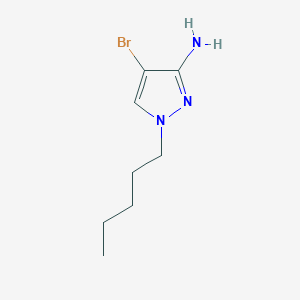
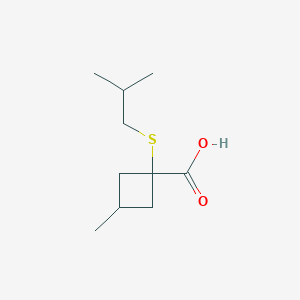
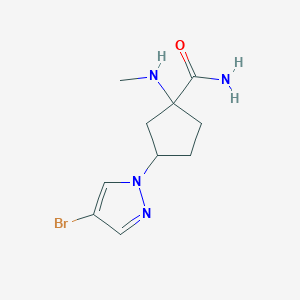
![2-[(Oxan-4-yl)methyl]-1,3-thiazole](/img/structure/B13540148.png)


![[(2-Fluorophenyl)imino]dimethyl-lambda6-sulfanone](/img/structure/B13540156.png)
![rac-(1R,5R)-2,2,3,3-tetrafluorobicyclo[3.1.0]hexane-1-carboxylicacid,cis](/img/structure/B13540158.png)
